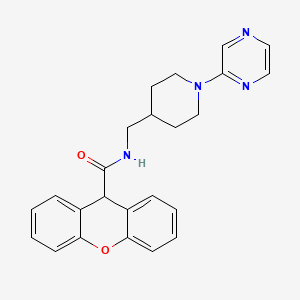

N-((1-(pirazin-2-il)piperidin-4-il)metil)-9H-xanteno-9-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of pyrazine, piperidine, and xanthene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, possibly through the modulation of calcium homeostasis and antioxidant pathways.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Cancer Cell Lines

- Objective : To evaluate the anticancer effects on human breast cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Anti-inflammatory Study

- Objective : To assess the anti-inflammatory potential in a murine model of acute inflammation.

- Findings : Treatment with the compound resulted in a marked reduction in paw edema and decreased levels of inflammatory markers.

-

Neuroprotection Assessment

- Objective : To investigate neuroprotective effects in a model of oxidative stress.

- Findings : The compound significantly reduced neuronal cell death and improved viability in cultures exposed to oxidative agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves a multi-step process:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the 1-(pyrazin-2-yl)piperidine intermediate. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.

-

Xanthene Derivative Preparation: : The xanthene-9-carboxylic acid is prepared separately through a Friedel-Crafts alkylation reaction involving phthalic anhydride and resorcinol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Coupling Reaction: : The final step involves coupling the piperidine intermediate with the xanthene derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogenating agents like bromine (Br₂) for halogenation.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Mecanismo De Acción

The exact mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyrazine and piperidine moieties are known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

- **N-(pyridin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

- **N-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxylate

Uniqueness

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrazine ring, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.

Actividad Biológica

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is characterized by the following molecular formula: C24H24N4O with a molecular weight of approximately 400.5 g/mol . The compound features a xanthene core, which is known for its diverse biological activities, including anti-cancer properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE10A, which is implicated in several neurodegenerative diseases and cancers . PDE inhibitors are known to increase intracellular levels of cyclic nucleotides, leading to enhanced signaling pathways involved in cell survival and proliferation.

Anticancer Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has shown promising results in various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against glioma and non-small cell lung cancer (NSCLC) cell lines. It inhibited cell growth by inducing apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.2 | Induction of apoptosis |

| Non-Small Cell Lung Cancer | 4.8 | PDE10A inhibition |

Neuroprotective Effects

In addition to its anticancer properties, the compound exhibits neuroprotective effects that could be beneficial in treating neurodegenerative disorders. By inhibiting PDE10A, it may enhance dopaminergic signaling in the brain, which is crucial for conditions like schizophrenia and Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

- PDE Inhibition : Research has shown that pyrazine derivatives can effectively inhibit PDE10A, leading to increased levels of cyclic AMP (cAMP) in neuronal cells. This effect is associated with improved cognitive functions in animal models .

- Antitumor Activity : A study demonstrated that compounds with similar xanthene structures exhibited potent antitumor activity against various cancer cell lines, suggesting a common mechanism involving apoptosis induction and cell cycle arrest .

- Neuroprotective Studies : In vivo studies indicated that compounds targeting PDE enzymes could protect against neurodegeneration in animal models by preserving neuronal integrity and function .

Propiedades

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c29-24(27-15-17-9-13-28(14-10-17)22-16-25-11-12-26-22)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-8,11-12,16-17,23H,9-10,13-15H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLDMDRWFYGTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.